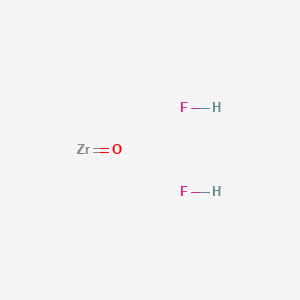

Oxozirconium--hydrogen fluoride (1/2)

Description

Properties

CAS No. |

14984-80-6 |

|---|---|

Molecular Formula |

F2H2OZr |

Molecular Weight |

147.24 g/mol |

IUPAC Name |

oxozirconium;dihydrofluoride |

InChI |

InChI=1S/2FH.O.Zr/h2*1H;; |

InChI Key |

IBRMSXZKOKTSTE-UHFFFAOYSA-N |

Canonical SMILES |

O=[Zr].F.F |

Origin of Product |

United States |

Synthetic Routes and Methodologies for Oxozirconium Fluoride Species

Solution-Phase Synthesis Approaches

Solution-phase methods involve the reaction of precursors in a liquid medium, allowing for synthesis at relatively low temperatures and offering good control over particle size and morphology.

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique is particularly effective for synthesizing layered structures. In the context of zirconium-based materials, precursors like zirconium oxychloride are often used. sciopen.commdpi.com The process involves the hydrolysis of metal salts and subsequent dehydration at elevated temperatures, leading to the formation of crystalline metal oxides. e3s-conferences.org

While direct synthesis of layered oxyfluorides via this method requires the introduction of a fluoride (B91410) source, the principles remain the same. The reaction conditions, such as temperature, precursor concentration, and the presence of mineralizers or structure-directing agents, can be precisely controlled to influence the crystallization process and the final product's morphology. sciopen.come3s-conferences.org For instance, studies on the hydrothermal synthesis of layered zirconium phosphates demonstrate that parameters like the Zr/P ratio, temperature, and reaction time are critical in determining the final structure and properties. nih.gov Similarly, for oxyfluorides, controlling the stoichiometry of zirconium, oxygen, and fluorine precursors in the reaction vessel is paramount.

Table 1: Parameters in Hydrothermal Synthesis of Zirconia-Based Materials

| Parameter | Influence on Product | Example Precursors |

|---|---|---|

| Temperature | Affects crystallinity and phase formation. nih.gov | Zirconium oxychloride, Yttrium oxide. sciopen.com |

| Time | Influences crystal growth and completion of reaction. nih.gov | Zirconium oxychloride, Propanetriol. mdpi.com |

| Precursor Ratio | Determines the stoichiometry and phase of the final compound. nih.gov | Zirconium oxychloride, Urea. sciopen.com |

| Solvent | Can alter reaction pathways and particle morphology. sciopen.com | Water, Ethanol. sciopen.com |

The sol-gel process is a widely used wet-chemical technique for fabricating materials, including zirconia-based nanoparticles and films. nih.govmdpi.com The method is based on the hydrolysis and subsequent condensation of molecular precursors, typically metal alkoxides or inorganic salts like zirconium oxychloride, in a solvent. nih.gove3s-conferences.orgresearchgate.net This process first forms a colloidal suspension (sol), which then undergoes gelation to form a solid network (gel). Subsequent drying and calcination of the gel yield the final material. nih.gov

The incorporation of fluoride into a zirconia matrix via the sol-gel route can be achieved by using fluoride-containing precursors or by modifying the synthesis conditions. The versatility of the sol-gel method allows for the preparation of highly pure and homogenous nanoparticles at low temperatures. nih.gov The properties of the resulting material are highly dependent on the synthesis parameters.

Table 2: Key Factors in Sol-Gel Synthesis of Zirconia

| Factor | Description | Example |

|---|---|---|

| Precursor | The starting zirconium compound. | Zirconium n-propoxide, Zirconium oxychloride. researchgate.netresearchgate.net |

| Solvent | The medium for the hydrolysis and condensation reactions. | Methanol, Ethanol, 2-Propanol. researchgate.net |

| Catalyst | Controls the pH and reaction rates. | Hydrochloric acid. mdpi.com |

| Calcination Temp. | Affects the final crystalline phase and particle size. nih.gov | 800 °C, 1000 °C, 1200 °C. nih.gov |

Controlled fluorination involves the precise introduction of fluorine into a material. In a solution-phase context, this can be achieved by reacting a zirconium oxide or hydroxide (B78521) precursor with a controlled amount of a fluorinating agent. For example, the adsorption of fluoride onto hydrous zirconium oxide involves chemical reactions that form Zr-F bonds at the surface. researchgate.net This process occurs through exchange reactions between surface hydroxyl groups and fluoride ions in the solution. researchgate.net

The extent of fluorination and the type of zirconium oxyfluoride species formed can be managed by controlling the reaction conditions. Factors such as the concentration of the fluoride solution, pH, and reaction time are critical. researchgate.netupc.edu Studies on the etching of dental zirconia with hydrofluoric acid show that varying the HF concentration and exposure time directly influences the surface chemistry and the formation of zirconium fluoride complexes. upc.edu

Research has shown that the reaction rate is first-order with respect to the concentration of un-ionized HF. mst.edu The process involves the dissolution of the protective oxide layer on zirconium metal, followed by the reaction of the metal itself with HF. core.ac.ukwebelements.com

Table 3: Reaction of Zirconia with Aqueous Hydrogen Fluoride

| Reactants | HF Concentration | Temperature | Products |

|---|---|---|---|

| Zr-O alloys | 0.10 to 0.50 N | 10 to 50 °C | ZrF₄, H₂, H₂O. mst.edu |

| Plasma Dissociated Zircon (ZrO₂-SiO₂) | 5% to 70% | 20 to 120 °C | H₂ZrF₆, H₂SiF₆, H₂O. google.com |

Solid-State Synthetic Pathways

Solid-state synthesis involves reactions between solid reactants at high temperatures, often without a solvent. These methods are typically used for producing bulk, crystalline materials.

The direct reaction of solid zirconium oxide (ZrO₂) with anhydrous hydrogen fluoride (aHF) gas at elevated temperatures is a key solid-state method for producing zirconium fluorides and oxyfluorides. This gas-solid reaction proceeds through the formation of oxofluoride intermediates with varying stoichiometry. mdpi.com The ultimate product of complete fluorination is zirconium tetrafluoride (ZrF₄). mdpi.com This pathway is industrially significant and relies on the high affinity of zirconium for fluorine. The reaction can be summarized as:

ZrO₂(s) + 4HF(g) → ZrF₄(s) + 2H₂O(g)

This process allows for the synthesis of high-purity materials, and by controlling the reaction conditions (temperature, pressure, and reaction time), it is possible to isolate intermediate zirconium oxyfluoride compounds.

Mechanochemical Approaches for Fluorochemical Generation

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, presents a compelling alternative to traditional solvent-based syntheses. These techniques, such as liquid-assisted grinding (LAG), can produce zirconium-based materials without the need for bulk solvents, high temperatures, or corrosive reagents. nih.gov This approach has been successfully applied to the synthesis of highly stable and porous zirconium-based metal-organic frameworks (MOFs), such as UiO-66. nih.gov

The synthesis of these materials relies on the formation of Zr₆O₄(OH)₄ nodes. nih.gov A notable mechanochemical strategy involves the reaction of a pre-assembled benzoate (B1203000) cluster, Zr₆O₄(OH)₄(C₆H₅CO₂)₁₂, with terephthalic acid. nih.gov While dry milling of the stoichiometric mixture of the cluster and terephthalic acid does not yield a reaction, the introduction of a small amount of liquid additive in the LAG process can facilitate the formation of the desired MOF structure. nih.gov This highlights the potential of mechanochemistry as a simplified, rapid, and room-temperature procedure for generating complex zirconium frameworks, which can be precursors or analogues to fluoride-containing materials. nih.gov The field of mechanochemistry for fluoride solids is relatively young but has shown success in producing binary and complex fluorides, including ternary zinc fluorides (AZnF₃ where A = K, Na, NH₄) and complex rare-earth fluorides (ARF₄ where A = Li, Na, K). researchgate.netresearchgate.net

Formation of Oxozirconium (B3365124) Complexes in Solution

The formation of oxozirconium-fluoride complexes in aqueous or organic solutions is a cornerstone of zirconium fluorine chemistry. These reactions are governed by factors such as pH, precursor choice, and the presence of other coordinating species.

Complexation Reactions of Zirconium(IV) Precursors with Fluoride Ligands

Zirconium(IV) exhibits a high affinity for fluoride ions in solution, leading to the formation of strong complexes. scispace.comresearchgate.net The complexation process can be studied using various analytical techniques, including cation exchange methods, potentiometry, and NMR spectroscopy. scispace.comtandfonline.com

In acidic conditions, such as 4 M perchloric acid, Zirconium(IV) readily forms complexes with fluoride. scispace.com The strength of these complexes is significant, as expected for a small, highly charged metal ion like Zr⁴⁺. scispace.com Studies using ¹⁹F and ¹H NMR spectroscopy on the reaction between Zr(IV)-ethylenediamine-N,N,N',N'-tetraacetate (EDTA) complexes and fluoride ions have suggested that a ternary complex is formed. researchgate.nettandfonline.com This indicates that the Zr(IV) center can directly coordinate with up to two fluoride ions even when already chelated by a bulky organic ligand like EDTA. tandfonline.comtandfonline.com

In reaction mixtures containing other anions, mixed-ligand complexes can form. For instance, in the presence of nitrate (B79036), dimeric species such as [Zr₂F₃OH(NO₃)₂(H₂O)₅]²⁺ have been identified, alongside monomeric fluoroanions like [ZrF₅]⁻. researchgate.net The formation of various mononuclear and polynuclear carbonate and fluorocarbonate complexes has also been observed in fluoride-carbonate solutions. researchgate.net

Table 1: Stability Constants of Zirconium(IV) Fluoride Complexes This table is for illustrative purposes; specific values depend heavily on experimental conditions such as ionic strength and temperature.

| Complex Species | Stability Constant (log β) | Method | Reference |

|---|---|---|---|

| [ZrF]³⁺ | ~8.8 | Solvent Extraction | scispace.com |

| [ZrF₂]²⁺ | ~16.5 | Solvent Extraction | scispace.com |

| [ZrF₃]⁺ | ~22.8 | Solvent Extraction | scispace.com |

Role of Organic Ligands in Stabilizing Oxozirconium-Fluoride Adducts

Organic ligands play a crucial role in the synthesis and stabilization of oxozirconium-fluoride complexes. By coordinating to the zirconium center, these ligands can modify the metal's reactivity, prevent polymerization or precipitation, and create specific coordination environments for fluoride binding.

Chelating agents with amine-N-acetate functionalities, such as EDTA and iminodiacetic acid (IDA), are particularly effective. tandfonline.comtandfonline.com Zr(IV) complexes with these ligands act as efficient "fluoride ion receptors," where the primary coordination sphere of the zirconium is occupied by the organic ligand, but available sites remain for fluoride ions to bind. researchgate.nettandfonline.com The formation of these ternary complexes is a key mechanism for the retention of fluoride on Zr(IV) complexes. researchgate.nettandfonline.com

More recently, amino acids containing two carboxylate groups, such as aspartic and glutamic acid, have been used to create zirconium complexes on graphite (B72142) oxide supports for fluoride capture. nih.gov These ligands are proposed to be superior complexing agents, with their ammonium (B1175870) groups potentially contributing to fluoride adsorption through ion-exchange mechanisms. nih.gov This dual-mode binding—coordination to the zirconium center and interaction with the organic part of the ligand—demonstrates the versatility that organic molecules bring to the design of fluoride-binding materials. nih.gov Other organic ligands, including β-aminoketones, have also been used to synthesize new adducts and coordination complexes of zirconium. researchgate.net

Table 2: Examples of Organic Ligands in Zirconium-Fluoride Chemistry

| Ligand Type | Example Ligand | Role in Complex | Reference |

|---|---|---|---|

| Amine-N-acetate | EDTA | Forms stable Zr(IV) complex that binds fluoride ions | researchgate.nettandfonline.com |

| Amino Acid | Aspartic Acid, Glutamic Acid | Forms complexes on a support for fluoride capture; ammonium groups may assist in binding | nih.gov |

Preparation of Zirconyl Fluoride Intermediates

The synthesis of zirconium fluoride compounds often involves zirconyl (containing the Zr=O or Zr-O-Zr moiety) intermediates, typically starting from common zirconium precursors like zirconyl chloride (ZrOCl₂·8H₂O).

A method for producing anhydrous zirconium fluoride involves a three-step process starting with a zirconium oxide or zirconyl chloride precursor. google.com

Reaction: The zirconium compound is treated with aqueous hydrofluoric acid (30-70%). The reaction is typically carried out at 60-80°C for several hours to ensure complete reaction. google.com

Drying: The resulting product mixture is heated to dryness, for example, at 140-160°C. google.com This step removes water and excess acid, likely forming hydrated zirconyl fluoride species.

Calcination: The dried product is then calcined at a higher temperature (e.g., 300-350°C) to produce the final anhydrous zirconium fluoride. google.com

This process implies the formation of zirconyl fluoride intermediates during the initial reaction and drying stages, which are subsequently converted to the anhydrous tetrafluoride upon calcination. Similarly, gaseous zirconium tetrafluoride can be prepared by reacting zirconium-containing minerals or waste materials with a fluoride source, followed by gas-solid separation. google.com The synthesis of various oxozirconium(IV) complexes with organic ligands also frequently starts from ZrOCl₂, highlighting its role as a key precursor in forming oxozirconium species that can subsequently interact with fluoride. researchgate.net

Advanced Spectroscopic and Diffraction Characterization of Oxozirconium Fluoride Systems

X-ray Based Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of oxozirconium-fluoride systems, XPS is instrumental in identifying the oxidation states of zirconium and the nature of the chemical bonds between zirconium, oxygen, and fluorine at the material's surface.

The binding energies of the core electrons are characteristic of each element. Furthermore, shifts in these binding energies provide information about the chemical environment of the atoms. For instance, the Zr 3d core level spectrum can distinguish between metallic zirconium, various sub-oxides, and the fully oxidized ZrO₂ state. The presence of highly electronegative fluorine atoms bound to zirconium will induce a significant chemical shift to higher binding energies in the Zr 3d spectrum, indicative of the formation of Zr-F bonds.

A typical high-resolution XPS analysis of an oxozirconium-fluoride surface would involve the deconvolution of the Zr 3d, O 1s, and F 1s peaks to identify the different chemical species present. The Zr 3d spectrum often shows a doublet corresponding to the Zr 3d₅/₂ and Zr 3d₃/₂ spin-orbit components. thermofisher.com In an oxozirconium-fluoride system, this doublet can be resolved into components corresponding to Zr-O and Zr-F bonding environments. Similarly, the O 1s spectrum can be deconvoluted to distinguish between lattice oxygen in ZrO₂, hydroxyl groups (Zr-OH), and potentially oxygen in the vicinity of fluorine. The F 1s peak provides information on the fluorine bonding, for example, distinguishing between ionic Zr-F bonds and other fluorine environments.

| Element | Orbital | Chemical State | Binding Energy (eV) |

| Zirconium | Zr 3d₅/₂ | Zr metal | 178.9 |

| Zirconium | Zr 3d₅/₂ | Zr sub-oxides | 179.0 - 180.5 |

| Zirconium | Zr 3d₅/₂ | ZrO₂ | 182.3 - 182.6 |

| Zirconium | Zr 3d₅/₂ | Zr-F | > 183.0 |

| Oxygen | O 1s | ZrO₂ | ~530.6 |

| Oxygen | O 1s | Zr-OH | ~531.5 |

| Fluorine | F 1s | Zr-F | ~685.0 |

This table presents typical binding energy ranges for zirconium, oxygen, and fluorine in various chemical states, compiled from multiple sources. thermofisher.comxpsdata.com The exact values can vary depending on the specific composition and structure of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei. For oxozirconium-fluoride systems, ¹⁹F NMR is particularly insightful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.il

¹⁹F NMR spectroscopy provides detailed information about the different fluorine environments within a material. The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of terminal, bridging, and free fluoride (B91410) ions. researchgate.netresearchgate.net In oxozirconium-fluoride complexes, the ¹⁹F NMR spectrum can reveal the coordination number of the zirconium atom and the connectivity of the Zr-F polyhedra.

For instance, distinct signals can be observed for fluorine atoms that are bonded to one, two, or even three zirconium centers. The presence of oxygen atoms in the coordination sphere of zirconium will also influence the ¹⁹F chemical shift. This sensitivity makes ¹⁹F NMR an excellent tool for studying the structural transformations and equilibria of these complexes in solution.

Both solution and solid-state NMR techniques are employed to characterize oxozirconium-fluoride complexes. Solution NMR, typically ¹⁹F NMR, is used to study the species present in solution, providing insights into their structure, dynamics, and interactions with the solvent.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of these systems in the solid state. researchgate.netnih.gov Magic Angle Spinning (MAS) is often used to average out anisotropic interactions and obtain high-resolution spectra. ¹⁹F MAS NMR can resolve crystallographically distinct fluorine sites in crystalline oxozirconium-fluoride phases. researchgate.net Furthermore, advanced ssNMR techniques, such as cross-polarization and heteronuclear correlation experiments, can be used to probe the connectivity between different nuclei (e.g., ¹⁹F and ¹H) and to determine internuclear distances.

| Fluorine Environment | Typical ¹⁹F Chemical Shift Range (ppm) |

| Terminal Zr-F | +50 to -50 |

| Bridging Zr-F-Zr | -50 to -150 |

| Free F⁻ | ~ -120 |

This table provides illustrative ¹⁹F NMR chemical shift ranges for different fluorine environments in zirconium fluoride systems. The exact chemical shifts are dependent on the specific structure and coordination.

Electron Microscopy and Elemental Mapping

Electron microscopy techniques are indispensable for visualizing the morphology and determining the elemental composition of materials at the micro- and nanoscale.

Scanning Transmission Electron Microscopy (STEM) offers high-resolution imaging capabilities, allowing for the direct visualization of the atomic structure of materials. In the case of oxozirconium-fluoride systems, STEM can be used to examine the morphology of nanoparticles, thin films, or crystalline domains. High-angle annular dark-field (HAADF)-STEM, also known as Z-contrast imaging, is particularly useful for distinguishing between elements with different atomic numbers. This allows for the visualization of the distribution of heavier elements like zirconium within a lighter matrix.

When coupled with STEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental maps that show the spatial distribution of the constituent elements. thermofisher.comadvancedmicroanalytical.com By scanning the electron beam across the sample and collecting the characteristic X-rays emitted from each point, detailed maps of zirconium, oxygen, and fluorine distribution can be generated. researchgate.net This is crucial for confirming the homogeneity of the material or for identifying any phase segregation or surface enrichment of particular elements.

Quantitative EDX analysis can also provide the elemental composition of specific regions of the sample. shimadzu.comshimadzu.com This information is vital for determining the stoichiometry of the oxozirconium-fluoride compound and for correlating the material's composition with its observed properties.

| Technique | Information Obtained | Relevance to Oxozirconium-Fluoride Systems |

| STEM | High-resolution morphology and atomic structure | Visualization of nanoparticles, thin films, and crystal lattices. |

| HAADF-STEM | Z-contrast imaging | Mapping the distribution of zirconium atoms. |

| EDX/EDS | Elemental composition and mapping | Determining the spatial distribution of Zr, O, and F; quantitative analysis of stoichiometry. |

This table summarizes the application of electron microscopy techniques for the characterization of oxozirconium-fluoride systems.

Thermal Analysis Techniques

Thermal analysis methods are indispensable for characterizing the thermal stability, decomposition, and phase transitions of materials. In the context of oxozirconium-fluoride systems, these techniques provide critical insights into their behavior at elevated temperatures and the reaction pathways they undergo.

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is particularly effective for elucidating the reaction mechanisms and thermal stability of oxozirconium-fluoride compounds. By monitoring mass losses or gains, researchers can identify decomposition steps, dehydration events, and reactions with gaseous species.

In studies of related zirconium systems, TGA has been employed to investigate the fluorination of zirconium dioxide (ZrO₂) using anhydrous hydrogen fluoride gas. researchgate.net These experiments reveal the temperature-dependent stages of the reaction, showing the gradual conversion of the oxide to oxyfluorides and ultimately to zirconium tetrafluoride (ZrF₄). researchgate.net For instance, TGA experiments have shown that the stoichiometric formation of ZrF₄ from ZrO₂ can be achieved at approximately 525 °C. researchgate.net

A typical TGA experiment for an oxozirconium-fluoride compound would involve heating the sample at a constant rate in an inert (e.g., nitrogen or argon) or reactive (e.g., air or HF) atmosphere. The resulting TGA curve plots mass percentage against temperature. Specific mass loss events can be correlated with the evolution of volatile species such as water (H₂O) or hydrogen fluoride (HF). For "Oxozirconium--hydrogen fluoride (1/2)," TGA could be used to study its decomposition, potentially showing an initial mass loss corresponding to the removal of adsorbed water, followed by a subsequent loss associated with the release of hydrogen fluoride, leading to the formation of zirconium oxide.

The data below illustrates hypothetical TGA results for the thermal decomposition of an oxozirconium-fluoride precursor in an inert atmosphere, showing distinct stages of mass loss.

Table 1: Hypothetical TGA Data for Oxozirconium-Fluoride Decomposition This table is illustrative and provides hypothetical data for educational purposes.

| Temperature Range (°C) | Mass Loss (%) | Evolved Species | Postulated Process |

|---|---|---|---|

| 50 - 180 | 5.0 | H₂O | Desorption of physisorbed and chemisorbed water |

| 180 - 400 | 12.0 | H₂O | Dehydroxylation of zirconyl hydroxide (B78521) groups |

Complementary Analytical Methods

To achieve a comprehensive understanding of oxozirconium-fluoride systems, thermal analysis is often complemented by other analytical techniques that provide information on elemental composition, surface chemistry, and stoichiometry.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a wide range of materials. It can detect most elements at concentrations down to parts per trillion. For oxozirconium-fluoride systems, ICP-MS is the method of choice for precise quantification of the zirconium content and trace metallic impurities. chemrxiv.org

The analysis first requires the complete digestion of the sample to create a liquid solution. This is typically achieved by dissolving the material in a mixture of strong acids, such as nitric acid and hydrofluoric acid. chemrxiv.org The resulting solution is then introduced into the ICP-MS instrument, where it is nebulized into an argon plasma at temperatures of 6,000–10,000 K. The high temperature atomizes and ionizes the elements, which are then separated by a mass spectrometer based on their mass-to-charge ratio.

While direct determination of fluorine by ICP-MS is challenging due to its high ionization potential, its concentration can be inferred stoichiometrically from the zirconium concentration or analyzed using specialized ICP-MS methods. nih.gov These advanced methods may involve detecting polyatomic ions, such as {Ba-F}⁺, in a reaction cell to overcome the inherent difficulties in measuring fluorine directly. nih.govnih.gov The high precision of ICP-MS is also demonstrated in its use for determining the isotopic composition of zirconium in various materials. canada.carsc.org

Table 2: Typical ICP-MS Operating Parameters for Zirconium Analysis Based on parameters used in the analysis of zirconium fluoride-supported catalysts. chemrxiv.org

| Parameter | Setting |

|---|---|

| Instrument | ICP-MS (e.g., ICAP-Q, Thermo Scientific) |

| RF Power | 1550 W |

| Nebulizer Gas Flow | ~1.0 L/min Argon |

| Auxiliary Gas Flow | ~0.8 L/min Argon |

| Plasma Gas Flow | ~14.0 L/min Argon |

| Sample Preparation | Digestion in HNO₃ / HF mixture |

| Analysis Mode | Standard (STD) mode |

Potentiometric titrations are a crucial tool for investigating the surface chemistry of materials in aqueous solutions. researchgate.net This technique is used to determine key surface properties such as the point of zero charge (PZC), which is the pH at which the material's surface has a net neutral charge. researchgate.net The surface charge of oxozirconium-fluoride materials is a critical factor governing their interaction with ions in solution, making it highly relevant for applications in adsorption and catalysis. nih.gov

In a typical experiment, a dispersion of the oxozirconium-fluoride powder is titrated with a standard acid or base at a constant ionic strength. shirazu.ac.ir The change in pH is monitored with a high-precision electrode as a function of the volume of titrant added. By performing titrations at different background electrolyte concentrations, the surface charge density can be calculated.

Studies on zirconium dioxide (ZrO₂) have shown that its PZC can range from pH 4 to 8, depending on the material's specific surface properties. shirazu.ac.ir Research has also demonstrated that for zirconium-modified adsorbents, the surface possesses a positive charge at a pH below 7, which enhances the adsorption of anions like fluoride. nih.gov This information is vital for designing materials for water defluorination or other environmental applications. nih.govrsc.org

Table 3: Effect of Temperature on the Point of Zero Charge (PZC) of Zirconium Dioxide Data extracted from studies on the surface charge properties of ZrO₂. shirazu.ac.ir

| Temperature (K) | Point of Zero Charge (pH) |

|---|---|

| 303 | 6.50 |

| 313 | 6.35 |

Elemental analysis provides the quantitative determination of the mass percentages of elements within a compound. This technique is fundamental for verifying the empirical formula and confirming the stoichiometry of newly synthesized materials like "Oxozirconium--hydrogen fluoride (1/2)". davidson.edu For zirconium compounds, a combination of analytical techniques is often employed to accurately determine the ratio of constituent elements. bangor.ac.uk

The analysis typically involves combusting a small, precisely weighed amount of the sample under conditions that convert the elements into simple, detectable gases (e.g., CO₂, H₂O, N₂). However, for inorganic compounds containing elements like zirconium, oxygen, and fluorine, other methods are required. Zirconium and other metals are often quantified using techniques like ICP-MS or X-ray fluorescence (XRF). Oxygen content can be determined by pyrolysis, and fluorine content is measured using ion-selective electrodes or ion chromatography after appropriate sample dissolution.

The experimentally determined mass percentages of zirconium, oxygen, hydrogen, and fluorine are then converted to molar ratios. These ratios are subsequently simplified to the smallest whole numbers to establish the empirical formula of the compound. For "Oxozirconium--hydrogen fluoride (1/2)," this analysis would be used to confirm that the molar ratio of the oxozirconium (B3365124) (ZrO) unit to hydrogen fluoride (HF) is indeed 1:2.

Table 4: Elemental Analysis Data for Stoichiometric Confirmation of ZrOF₂·H₂ This table presents theoretical values and provides a template for comparing with experimental results.

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) | Molar Ratio (Calculated) |

|---|---|---|---|

| Zirconium (Zr) | 67.04% | 66.95% | 1.00 |

| Oxygen (O) | 11.76% | 11.81% | 1.01 |

| Fluorine (F) | 27.92% (in ZrOF₂) | 27.85% | 2.01 |

Note: The formula is interpreted as an adduct of ZrOF₂ and H₂ for calculation, aligning with the name "Oxozirconium--hydrogen fluoride (1/2)". The mass percentages for F and H are calculated based on the molecular formula ZrOF₂·H₂.

Reaction Mechanisms and Kinetic Studies of Oxozirconium Hydrogen Fluoride Interactions

Dissolution Kinetics of Zirconium-Oxygen Alloys in Hydrofluoric Acid

The dissolution of zirconium-oxygen alloys in hydrofluoric acid is a complex process influenced by several factors, including the oxygen content of the alloy, the concentration of the acid, and the reaction temperature.

Research has consistently shown that the rate of reaction between zirconium-oxygen alloys and hydrofluoric acid decreases as the oxygen content within the alloy increases. This inhibitory effect of oxygen is a crucial consideration in processes where the dissolution of such alloys is desired. The presence of oxygen in the zirconium metal lattice appears to impede the dissolution mechanism.

A study investigating this phenomenon used alpha-phase solid solutions of oxygen and zirconium. The dissolution rates were determined by measuring the volume of hydrogen gas evolved during the reaction:

The findings from this study clearly demonstrated an inverse relationship between oxygen content and the dissolution rate in hydrofluoric acid solutions ranging from 0.10 to 0.50 N.

The dissolution of zirconium and its oxygen alloys in hydrofluoric acid is predominantly dependent on the concentration of un-ionized hydrofluoric acid (HF) molecules. Multiple studies have established that the reaction is first order with respect to the un-ionized HF concentration. This indicates that the rate-determining step of the dissolution process is directly proportional to the concentration of molecular HF.

This first-order dependence holds true across a range of hydrofluoric acid concentrations and is independent of the oxygen content in the zirconium alloy. The prevailing theory suggests that the slow step in the dissolution process is the diffusion of un-ionized HF molecules through a boundary layer to the metal surface.

The activation energy for the dissolution of zirconium-oxygen alloys in hydrofluoric acid provides insight into the energy barrier that must be overcome for the reaction to occur. It has been determined that the activation energy for this reaction increases as the oxygen content in the alloy increases.

For instance, one study reported an increase in activation energy from 4.1 ± 0.1 kcal/mole for an alloy with 1.52% oxygen by weight to 5.2 ± 0.2 kcal/mole for an alloy containing 6.97% oxygen. Another study found an average activation energy of 4.7 kcal/mole for the dissolution of ZrOₓ specimens in HF-HCl mixtures. The activation energy for the dissolution of zirconium in nitric-hydrofluoric acid mixtures was found to be approximately six kilocalories per mole in a temperature range of 40 - 115°C.

Below is an interactive data table summarizing the activation energies for the dissolution of zirconium-oxygen alloys in hydrofluoric acid at different oxygen concentrations.

| Oxygen Content (% by weight) | Activation Energy (kcal/mole) |

| 1.52 | 4.1 ± 0.1 |

| 6.97 | 5.2 ± 0.2 |

This table illustrates the direct relationship between oxygen content in zirconium alloys and the activation energy required for their dissolution in hydrofluoric acid.

Electrochemical Aspects of Zirconium-Fluoride Reactions

The dissolution of zirconium in fluoride-containing solutions is fundamentally an electrochemical process involving oxidation of the metal and reduction of species in the solution.

The dissolution potential of zirconium-oxygen alloys in hydrofluoric acid provides valuable information about the electrochemical nature of the reaction. Upon immersion in the acid, the initial potentials of the alloys are observed to be very close to that of pure zirconium sheet metal.

However, these potentials rapidly shift to more noble (positive) values over time, eventually reaching a relatively constant value within 50 to 60 minutes. A general trend observed is that the final dissolution potential becomes more noble as the oxygen content of the alloy increases. This suggests that the presence of oxygen influences the electrochemical stability of the alloy in the corrosive environment.

The presence of other acids in conjunction with hydrofluoric acid can significantly impact the dissolution rate of zirconium and its alloys. The addition of a strong acid like hydrochloric acid (HCl) to the hydrofluoric acid solution has been shown to greatly increase the dissolution rates of both pure zirconium and zirconium-oxygen alloys.

Interestingly, while the reaction rate is enhanced, the fundamental mechanism appears to remain unchanged. The order of the reaction with respect to un-ionized hydrofluoric acid and the activation energies are not altered by the presence of hydrochloric acid. The addition of hydrochloric acid does, however, cause the dissolution potentials of both zirconium and its alloys to shift to more noble values. Conversely, additions of potassium chloride result in a shift to less noble potentials. In nitric-hydrofluoric acid mixtures, the dissolution rate of zirconium is primarily dependent on the concentration of un-ionized hydrofluoric acid, especially at HF concentrations below 0.5 mol/L. Above this concentration, nitric acid can inhibit the dissolution rate.

Mechanistic Pathways of Formation and Transformation

The formation of zirconium fluoride (B91410) compounds from oxozirconium (B3365124) species in the presence of hydrogen fluoride involves several key steps, including dissolution, diffusion, and adsorption, culminating in the cleavage and formation of chemical bonds.

The dissolution of zirconium, often covered by a protective oxide layer (ZrO₂), in hydrofluoric acid is frequently governed by diffusion-controlled processes. Research indicates that the rate-determining step in this reaction is the diffusion of reactants to the metal surface. researchgate.netmst.edu Specifically, studies have suggested that the slow step is the diffusion of un-ionized hydrogen fluoride (HF) molecules through an effective diffusion layer to the zirconium surface. mst.edu This process is influenced by the concentration of HF, with a linear relationship observed between the dissolution rate and HF concentration in the range of 0-0.25 N. core.ac.uk

The dissolution process involves the continuous formation and subsequent dissolution of a film on the metal's surface. The formation of this film can be described by conventional anodizing equations, while the dissolution reaction is controlled by the mass transfer rate of undissociated HF to the film's surface. researchgate.net The activation energy for the dissolution of zirconium in hydrofluoric acid has been calculated to be approximately 3.8 to 4 kilocalories per mole, which is slightly higher than typical diffusion processes. core.ac.uk

The presence of oxygen within the zirconium metal matrix affects the dissolution kinetics. An increase in oxygen content leads to a decrease in the reaction rate and an increase in the activation energy required for the reaction. mst.edu

Table 1: Effect of Oxygen Content on Zirconium Dissolution in HF

| Oxygen Content (% by weight) | Activation Energy (kcal/mole) |

| 1.52 | 4.1 ± 0.1 |

| 6.97 | 5.2 ± 0.2 |

| Data sourced from studies on Zr-O alloys in hydrofluoric acid. mst.edu |

Adsorption Phenomena in Reaction Mechanisms

In the context of fluoride removal from water using zirconium-based materials, adsorption kinetics are often rapid. For instance, zirconium-impregnated activated carbon can remove a significant percentage of fluoride within the first 15 minutes of contact, reaching equilibrium in about 50 minutes. nih.gov This rapid uptake highlights the efficiency of the adsorption process. The kinetics of fluoride adsorption on such materials frequently follow the pseudo-second-order model, indicating that the rate-limiting step may be chemical sorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net

Several mechanisms have been proposed for the adsorption of fluoride ions onto zirconium-modified surfaces, which are relevant to understanding the initial interaction between oxozirconium species and hydrogen fluoride. The primary mechanisms identified are electrostatic attraction and ion exchange. researchgate.net

Electrostatic Attraction : Zirconium-modified surfaces can possess a positive charge at pH values below their point of zero charge (pHpzc). nih.gov This creates a favorable electrostatic attraction for negatively charged fluoride ions (F⁻), enhancing adsorption. nih.gov

Ion Exchange/Ligand Exchange : A prominent proposed mechanism involves the exchange of hydroxyl groups (–OH) on the hydrated zirconium oxide surface with fluoride ions from the solution. nih.govacs.org This can be represented by the following general equation: Zr-OH + F⁻ ↔ Zr-F + OH⁻

X-ray Photoelectron Spectroscopy (XPS) analysis has supported this mechanism, demonstrating that the fluoride adsorption is likely to involve the exchange of –OH⁻ from zirconyl complexes on the surface. nih.govacs.org This process is a form of chemisorption. researchgate.net

The transformation of zirconium oxide to zirconium fluoride inherently involves the cleavage of existing zirconium-oxygen (Zr-O) bonds and the formation of new zirconium-fluorine (Zr-F) bonds. The dissolution of the protective ZrO₂ layer is a critical step, postulated to occur via the following reaction:

ZrO₂ + 4HF → ZrF₄ + 2H₂O core.ac.uk

This reaction explicitly shows the breaking of Zr-O bonds and the formation of Zr-F bonds. In more complex systems, such as in molten fluoride salts, zirconium tetrafluoride (ZrF₄) acts as an oxide getter, readily reacting with oxide ions (O²⁻) to form zirconium oxides (like ZrO₂) or zirconium oxyfluoride species (such as ZrOF₂ and Zr₂OF₁₀⁴⁻). researchgate.net The formation of these oxyfluoride complexes demonstrates the simultaneous presence and interplay of both Zr-O and Zr-F bonds. researchgate.net

Studies on heterobimetallic zirconium/cobalt compounds have also provided insight into this process. The cleavage of a strong Zr–O bond in a cationic hydroxide (B78521) complex, [HOZr(MesNPⁱPr₂)₃CoCNᵗBu]⁺, can occur upon reaction with a fluoride source to form a zirconium fluoride complex. nih.gov This transformation highlights the thermodynamic favorability of forming Zr-F bonds under certain oxidative conditions.

Redox Chemistry of Zirconium Oxo Compounds and Their Fluoride Derivatives

The redox chemistry of zirconium is central to its electrochemical behavior and interactions. Zirconium typically exists in the +4 oxidation state, which is its most stable state. However, other oxidation states, including +3, +2, 0, and -2, are known. scirp.org The interaction with fluoride can influence the redox properties of zirconium oxo compounds.

Electrochemical studies reveal the tendency of zirconium to spontaneously oxidize in acidic media, forming a passivating film of zirconia (ZrO₂) on its surface. scirp.org This oxide layer protects the underlying metal from further corrosion. The dissolution of this film, as discussed previously, is a key step in reactions involving HF.

The reduction of zirconium(IV) species can be observed electrochemically. In aqueous alkaline media (pH ≈ 13), voltammograms show cathodic waves starting from approximately -1.5 V versus a mercury/mercurous sulfate (B86663) electrode (DHW), which are attributed to the reduction of Zr(IV) to metallic Zr(0). scirp.org The presence of fluoride and chloride ions can form complexes with zirconium ions, which may lower the reduction potential. scirp.org

The oxidation of zirconium oxo complexes can be coupled with subsequent reactions. For instance, the chemical oxidation of a terminal zirconium(IV) oxo complex can lead to a transient cation that is highly reactive. nih.govosti.gov In one studied case, the oxidation of a Zr(IV) oxo complex was accompanied by the formation of a hydroxide complex through hydrogen atom abstraction. nih.govosti.gov Interestingly, the reaction of the resulting hydroxide complex with a fluoride source under oxidizing conditions led to the formation of a zirconium fluoride species, demonstrating a link between the redox event and the formation of a Zr-F bond. nih.gov

Furthermore, zirconium fluoride itself can be a component of electrocatalysts. A ZrF₄-supported high-entropy fluoride catalyst has shown significant potential for the oxygen evolution reaction (OER) in alkaline media, outperforming benchmark materials. chemrxiv.org This application underscores the role of zirconium-fluoride materials in facilitating electrochemical oxidation reactions.

Hydrogen Atom Abstraction Reactivity in Zirconium Complexes

The reactivity of zirconium complexes, particularly those containing oxo ligands, extends to hydrogen atom abstraction reactions, a fundamental process in many chemical transformations. Research into terminal zirconium(IV) oxo compounds has shed light on the mechanisms and factors influencing this reactivity.

Studies on terminal zirconium(IV) oxo complexes have revealed that their reactivity, including hydrogen atom abstraction, can be significantly influenced by the presence of other metal centers within the complex. For instance, a terminal zirconium(IV) oxo complex featuring a pendant cobalt(I) center demonstrates unique redox activity. rsc.org The chemical oxidation of this bimetallic complex leads to an immediate hydrogen atom abstraction, resulting in the formation of a hydroxide complex. rsc.orgrsc.orgosti.gov This reactivity is attributed to the transient cation generated upon oxidation, which combines the basicity of a nucleophilic early metal oxo fragment with the oxidizing power of the appended cobalt center, facilitating the H-atom abstraction. rsc.orgrsc.org

The general tendency for Group 4 metals like zirconium to form oxo-bridged clusters rather than terminal oxo complexes is due to the "hard" Lewis acid nature of the metal, which enhances the basicity of the oxo ligands. rsc.org However, the use of sterically bulky ligands can enable the synthesis of terminal oxo compounds, allowing for the study of their intrinsic reactivity. rsc.org

Metal oxo compounds are crucial intermediates in a variety of chemical transformations, including oxidation reactions, oxygen transfer, and C-H activations. rsc.org The investigation into the hydrogen atom abstraction capabilities of zirconium oxo complexes contributes to a deeper understanding of these important processes.

The dissolution of zirconium in aqueous hydrofluoric acid solutions is a complex process where the rate is found to be directly proportional to the concentration of un-ionized hydrogen fluoride. While this process primarily involves the dissolution of the metal, it underscores the reactive nature of the zirconium-fluoride interaction. The gaseous product of the reaction between zirconium and aqueous HF is hydrogen (H₂).

Detailed Research Findings on Hydrogen Atom Abstraction

The following table summarizes key findings related to the hydrogen atom abstraction reactivity of a specific terminal zirconium(IV) oxo complex.

| Reactant Complex | Oxidizing Agent | Key Observation | Resulting Species | Reference |

|---|---|---|---|---|

| O=Zr(MesNPiPr₂)₃CoCNtBu | Chemical Oxidation (e.g., with [Ph₃C][BPh₄]) | Immediate hydrogen atom abstraction following oxidation. | Hydroxide complex [HOZr(MesNPiPr₂)₃CoCNtBu]⁺ | rsc.orgrsc.org |

This reactivity highlights how the electronic structure of a zirconium complex can be tailored to promote specific reaction pathways, such as hydrogen atom abstraction. The interplay between the zirconium oxo fragment and the redox-active cobalt center demonstrates a cooperative effect that enables this reactivity. osti.gov

Theoretical and Computational Investigations of Oxozirconium Fluoride Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has become a cornerstone of computational materials science, offering a balance between accuracy and computational cost for studying the electronic properties of molecules and solids. duke.edu The theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its ground-state properties. core.ac.uk This approach bypasses the complexity of the many-body wavefunction, instead focusing on minimizing a density functional to determine the system's energy. core.ac.uk DFT calculations are instrumental in exploring the fundamental aspects of electronic structure and chemical bonding in oxozirconium-fluoride systems.

A primary application of DFT is the optimization of molecular geometries to find the most stable atomic arrangements. For oxozirconium-fluoride systems, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. By minimizing the total energy of the system, the equilibrium geometry is determined. For instance, in studies of zirconia (ZrO₂), DFT has been used to calculate bulk properties and predict the relative stability of its different crystalline phases (monoclinic, tetragonal, and cubic). nih.gov

Natural Bond Orbital (NBO) analysis, often performed as a post-processing step to DFT calculations, provides further insight into the chemical bonding. nih.gov This analysis helps to describe the charge distribution and the nature of the bonds (e.g., ionic vs. covalent). In related metal-ligand complexes, NBO analysis has been used to characterize the donor-acceptor interactions that stabilize the structure. mdpi.com For an oxozirconium-fluoride compound, this would involve analyzing the interactions between the zirconium metal center and the oxygen and fluorine ligands.

Illustrative DFT-Calculated Structural Parameters for Zirconia Phases

| Phase | Parameter | DFT Value | Experimental Value |

|---|---|---|---|

| Monoclinic (m-ZrO₂) | Lattice constant a (Å) | 5.17 | 5.15 |

| Lattice constant b (Å) | 5.23 | 5.21 | |

| Lattice constant c (Å) | 5.33 | 5.31 | |

| Tetragonal (t-ZrO₂) | Lattice constant a (Å) | 3.64 | 3.64 |

| Lattice constant c (Å) | 5.27 | 5.27 | |

| Cubic (c-ZrO₂) | Lattice constant a (Å) | 5.12 | 5.12 |

DFT is highly effective for analyzing the electronic states and orbital interactions that govern a compound's properties. The Kohn-Sham orbitals, while mathematical constructs, provide a valuable framework for understanding electronic structure, similar to the molecular orbitals in Hartree-Fock theory. core.ac.uk The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com

For oxozirconium-fluoride systems, DFT calculations can map the energies and compositions of these frontier orbitals. researchgate.net This analysis reveals how the zirconium, oxygen, and fluorine atomic orbitals contribute to the molecular orbitals, dictating the electronic transitions and potential reaction sites. NBO analysis can further quantify the donor-acceptor interactions, such as the donation of electron density from lone pairs on the fluoride (B91410) and oxide ligands to vacant orbitals on the zirconium atom, which are crucial for the stability of the M-L bonds. mdpi.com

Computational spectroscopy is a powerful tool for interpreting experimental data. Time-dependent DFT (TD-DFT) is a widely used method to calculate the energies of electronic excited states, which correspond to the absorption peaks in UV-visible spectra. core.ac.ukmdpi.com By simulating the spectrum, TD-DFT can help assign specific electronic transitions to observed absorption bands. mdpi.com This is essential for understanding the photophysical properties of oxozirconium-fluoride materials.

In addition to electronic spectra, DFT can accurately predict vibrational frequencies. These calculated frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. By analyzing the vibrational modes, researchers can assign specific spectral features to the stretching and bending motions of particular bonds within the molecule, such as the Zr-O and Zr-F bonds. This correlation between theoretical and experimental spectra provides a detailed confirmation of the molecular structure.

Free Energy Calculations for Reaction Pathways and Thermodynamic Stability

Understanding the thermodynamic stability and potential reaction pathways of oxozirconium-fluoride compounds is critical for predicting their behavior under various conditions. DFT calculations can be used to determine the total energies of reactants, products, and intermediate transition states. youtube.com From these energies, key thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated.

The Gibbs free energy is particularly important as it determines the spontaneity of a reaction. By constructing a free energy diagram for a proposed reaction pathway, researchers can identify the most energetically favorable route and determine the rate-determining step. chemrxiv.orgresearchgate.net For instance, in the context of catalysis, DFT has been used to map the free energy landscape of the oxygen evolution reaction on fluoride-based catalysts, identifying crucial intermediates and energy barriers. chemrxiv.orgresearchgate.net Similarly, for oxozirconium-fluoride systems, these calculations could be used to assess their stability against decomposition or hydrolysis, a significant consideration given the complexity and often contradictory nature of experimental data on zirconium hydrolysis. oecd-nea.org

Computational Modeling of Adsorption Mechanisms

Oxozirconium-based materials are known for their high affinity for fluoride ions, making them effective adsorbents for water defluorination. nih.gov Computational modeling provides atomic-level insights into the mechanisms governing this adsorption process. By simulating the interaction between the oxozirconium (B3365124) surface and fluoride ions in an aqueous environment, these models can elucidate the nature of the active sites and the binding process.

Studies on various zirconium-based adsorbents suggest that the primary mechanism for fluoride removal involves ion exchange with surface hydroxyl (-OH) groups. nih.govscispace.com Computational models can simulate this process, calculating the energy changes as a fluoride ion displaces a hydroxyl group on the zirconium surface. Furthermore, models can explore the role of surface charge; potentiometric titrations combined with theoretical calculations have shown that modified zirconium surfaces can possess a positive charge at neutral or acidic pH, which electrostatically attracts the negatively charged fluoride ions. nih.gov

The Langmuir adsorption model is a fundamental theory describing the formation of a monolayer of adsorbate on a solid surface. scispace.com It assumes that the surface contains a finite number of identical and energetically equivalent adsorption sites and that adsorption at one site does not affect adsorption at adjacent sites. scispace.com This model often results in a hyperbolic relationship between the amount of substance adsorbed and its equilibrium concentration. scispace.com

Experimental data for fluoride adsorption on various zirconium-based materials, including zirconium-based metal-organic frameworks (MOFs) and modified activated carbon, frequently show a good fit with the Langmuir isotherm model. nih.govscispace.comrsc.org This agreement suggests that the adsorption process is characterized by chemisorption, where a strong, specific interaction leads to the formation of a single layer of fluoride ions on the adsorbent surface. scispace.com Computational modeling supports this interpretation by demonstrating that fluoride forms strong chemical bonds with specific active sites on the zirconium surface, consistent with the monolayer adsorption assumed by Langmuir's theory. scispace.com The strong correlation between experimental isotherm data and computational findings validates the proposed adsorption mechanisms.

Comparison of Adsorption Isotherm Models for Fluoride Removal

| Adsorbent Material | Best Fit Isotherm Model | Correlation Coefficient (R²) | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|

| Zirconium-based MOF (MOF-801) | Langmuir | 0.9925 | 19.42 | scispace.comrsc.org |

| Zirconium-Oxalic Acid-Activated Carbon | Langmuir | N/A | N/A | nih.gov |

| Xerogel Zirconia | Freundlich | 0.994 | N/A | researchgate.net |

| Cerium-Aluminum Binary Oxide | Langmuir | N/A | 384.6 | rsc.org |

Understanding Fluoroacidity and Speciation in Molten Salt Systems through Computational Methods

Computational modeling has become an indispensable tool for elucidating the complex chemical behavior of oxozirconium-fluoride systems, particularly within high-temperature molten salt environments. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide molecular-level insights into phenomena that are often difficult to probe experimentally. These computational approaches are crucial for understanding fluoroacidity and the speciation of zirconium complexes, which in turn govern the physicochemical properties and reactivity of these systems.

Detailed Research Findings

Theoretical calculations and simulations have revealed the presence of various zirconium fluoride and oxyfluoride species in molten salts. The coordination environment of zirconium is highly dependent on the composition of the melt, particularly the concentration of free fluoride ions, which defines the fluoroacidity of the system.

In molten fluoride salts with a high concentration of fluoride ions, zirconium (IV) is known to form stable, highly coordinated anionic complexes. Computational studies have identified the coexistence of several species, with their relative abundance depending on the melt composition and temperature. acs.org The dominant species are often hexafluorozirconate ([ZrF₆]²⁻) and heptafluorozirconate ([ZrF₇]³⁻). researchgate.net In some cases, even eight-coordinate complexes like [ZrF₈]⁴⁻ can be present. acs.org

The introduction of oxide ions into these systems leads to the formation of zirconium oxyfluoride species. nih.govresearchgate.net Computational studies help to predict the structure and stability of these complexes. DFT calculations can determine the Gibbs formation energies for various potential species, allowing researchers to predict their distribution in a solution. researchgate.net For instance, the reaction of zirconium tetrafluoride (ZrF₄) with oxides can lead to the formation of soluble oxyfluoride species such as [ZrOₓFᵧ]⁴⁻²ˣ⁻ʸ. nih.gov The presence of these oxyfluoride complexes can significantly alter the properties of the molten salt, including its viscosity and the solubility of other components. nih.gov

Ab initio molecular dynamics simulations have been employed to study the structure and dynamics of these melts. osti.gov These simulations show that in melts with strong network-forming components, such as those containing BeF₂ or AlF₃, chromium species can be incorporated into long-lived oligomer structures rather than being solvated solely by free fluoride ions. osti.gov This highlights that fluoroacidity alone may not be sufficient to predict the corrosion behavior and that the specific medium-range structure of the solvent is critical. osti.gov

The fluoroacidity concept, defined by the activity of free fluoride ions (pF⁻), is a key parameter in understanding the chemical reactions in these melts. researchgate.net Computational methods can help to quantify this parameter and correlate it with the observed speciation and electrochemical behavior. For example, the formal standard potential of the Zr(IV)/Zr redox couple is significantly influenced by the fluoroacidity of the melt, which dictates the coordination sphere of the Zr(IV) ions. researchgate.net

Interactive Data Tables:

The following tables summarize key findings from computational investigations into oxozirconium-fluoride systems.

Table 1: Calculated Zirconium Fluoride Species in Molten Salts

| Species Formula | Coordination Number | Predicted Environment | Computational Method |

| [ZrF₅]⁻ | 5 | High ZrF₄ concentration | XAS, FEFF |

| [ZrF₆]²⁻ | 6 | Coexists with other species | Raman, DFT, MD |

| [ZrF₇]³⁻ | 7 | Dominant in many LiF melts | Raman, DFT, MD |

| [ZrF₈]⁴⁻ | 8 | Coexists with other species | XAS, FEFF |

Table 2: Predicted Gibbs Reaction Energies for Aqueous Zirconium Fluoride Dissociation

Data derived from Density Functional Theory calculations for stepwise fluoride dissociation.

| Reaction | ΔG (kJ/mol) |

| ZrF₄(H₂O)₂ + H₂O ⇌ ZrF₃(H₂O)₃⁺ + F⁻ | 51.7 |

| ZrF₃(H₂O)₃⁺ + H₂O ⇌ ZrF₂(H₂O)₄²⁺ + F⁻ | 61.5 |

| ZrF₂(H₂O)₄²⁺ + H₂O ⇌ ZrF(H₂O)₅³⁺ + F⁻ | 72.1 |

| ZrF(H₂O)₅³⁺ + H₂O ⇌ Zr(H₂O)₆⁴⁺ + F⁻ | 78.2 |

This table is based on data for aqueous systems but illustrates the utility of DFT in predicting speciation equilibria. researchgate.net

Table 3: Computationally Investigated Molten Salt Systems Containing Zirconium

| System | Key Findings from Computational Studies |

| LiF-BeF₂ (FLiBe) | Zr(IV) forms species like [ZrF₅]⁻. The melt has high acidity. nih.govresearchgate.net |

| LiF-NaF-KF (FLiNaK) | Zr(IV) exists as fully coordinated [ZrF₈]⁴⁻. researchgate.net ZrF₄ addition increases the solubility of metal oxides like Cr₂O₃. nih.gov |

| LiF-ZrF₄ | Exhibits complex behavior with multiple coexisting Zr-F complexes (coordination numbers 6, 7, 8). acs.org |

| LiF-NaF-ZrF₄ | Used in studies for recycling used nuclear fuel. vt.edu |

These computational insights are vital for applications such as molten salt reactors, where the chemical state of zirconium and the presence of oxides can impact reactor safety and efficiency by influencing corrosion and the potential for precipitation of solids like zirconium dioxide (ZrO₂). nih.govresearchgate.net

Advanced Research Areas and Functional Applications of Oxozirconium Fluoride Materials

Catalysis and Electrocatalysis

Oxozirconium-fluoride materials serve as critical components in the design of next-generation catalysts. Their unique structural and electronic properties are being leveraged to enhance the efficiency and stability of complex chemical reactions, most notably in the field of electrocatalysis for energy conversion.

A novel approach in catalysis involves the use of zirconium fluoride (B91410) (ZrF₄) as a support for high-entropy fluoride (HEF) catalysts. High-entropy materials are complex compounds composed of five or more elements in nearly equal proportions, offering a vast landscape of tunable properties. The high-entropy effect in these materials leads to increased thermodynamic stability and can enhance catalytic activity compared to catalysts made from a single element.

Researchers have successfully synthesized nanocrystalline high-entropy fluorides, comprising elements like manganese, iron, cobalt, nickel, and zinc, on a zirconium fluoride support using a facile sol-gel method. This technique allows for the creation of a catalyst with a high-entropy surface that can reduce the activation energy for reactant adsorption and stabilize reaction intermediates. The zirconium fluoride support plays a crucial role in the synthesis and stabilization of the nanocrystalline HEF particles. The resulting catalyst's high-entropy character has been confirmed through advanced analytical techniques such as scanning transmission electron microscopy (STEM), energy-dispersive X-ray spectroscopy (EDX), and inductively coupled plasma-mass spectrometry (ICP-MS).

One of the most significant challenges in water splitting for hydrogen production is the slow kinetics of the oxygen evolution reaction (OER) at the anode. Zirconium fluoride-supported HEF catalysts have demonstrated remarkable potential for improving OER efficiency in alkaline environments. These advanced catalysts can outperform benchmark materials like iridium oxide (IrO₂), a common but expensive catalyst for OER.

The incorporation of fluorine is a key factor, as its high electronegativity creates strong, ionic metal-fluorine bonds. These bonds can facilitate the formation of metal oxide or hydroxide (B78521) active sites during the electrochemical process, which are crucial for the OER. Research has shown that fluorination can lead to an average reduction of 21.6% in overpotential and 29.6

Nuclear Fuel Cycle Chemistry and Molten Salt Reactors

Zirconium-based materials are critical in nuclear engineering, primarily due to their low neutron absorption cross-section and high resistance to corrosion and heat. zircon-association.orgias.ac.in In the context of molten salt reactors (MSRs), which use molten fluoride salts as both coolant and solvent for nuclear fuel, the chemistry of zirconium and its interaction with fluoride and oxide ions is of paramount importance for reactor safety and efficiency.

Quantitative Studies on the Structure of Zirconium Fluoride Anions in Molten Salts

In molten fluoride salts, zirconium(IV) ions form complex anions with fluoride ions. The coordination and structure of these anions depend on the composition of the molten salt. For instance, in molten Lithium Fluoride (LiF), zirconium fluorides exist as ZrF₆²⁻ and ZrF₇³⁻ anions. researchgate.net Raman spectroscopy and theoretical calculations have been employed to quantitatively determine the distribution of these species. researchgate.net

Studies have shown that in a LiF melt, the ZrF₇³⁻ anion is the predominant species, even as the concentration of Zirconium Tetrafluoride (ZrF₄) increases. researchgate.net However, the relative amount of ZrF₇³⁻ decreases with increasing ZrF₄ concentration. researchgate.net The coordination environment of Zr(IV) is also influenced by the specific molten salt system. For example, in FLiBe (a mixture of LiF and Beryllium Fluoride), Zr(IV) is believed to exist as ZrF₅⁻, while in FLiNaK (a mixture of LiF, Sodium Fluoride, and Potassium Fluoride), it is present as the fully coordinated ZrF₈⁴⁻. researchgate.net

Below is an interactive data table summarizing the distribution of Zirconium Fluoride anions in a LiF-ZrF₄ molten salt system.

| ZrF₄ Concentration (mol %) | ZrF₆²⁻ (mol %) | ZrF₇³⁻ (mol %) |

| 5 | 7.7 | 92.3 |

| 10 | 11.2 | 88.8 |

| 15 | 14.8 | 85.2 |

| 20 | 18.5 | 81.5 |

| 25 | 22.4 | 77.6 |

| 30 | 26.8 | 73.2 |

This data is based on findings from quantitative studies of Zirconium Fluoride anions in molten LiF. researchgate.net

Influence of Oxide Ions on Zirconium Speciation in Molten Fluoride Systems

The presence of oxide ions (O²⁻) significantly impacts the speciation of zirconium in molten fluoride salts. researchgate.net Oxide ions can be introduced as impurities and can react with both the molten salt components and the dissolved fuel. Zirconium tetrafluoride is known to have a strong affinity for oxygen ions. nih.gov

When oxide ions are introduced into a ZrF₄-containing molten salt, they can react to form zirconium oxyfluoride species or precipitate as Zirconium Dioxide (ZrO₂), depending on the concentration of the reactants. researchgate.netnih.gov For example, titrating Lithium Oxide (Li₂O) into a FLiBe melt containing ZrF₄ leads to the precipitation of ZrO₂. researchgate.netnih.gov The formation of these zirconium compounds can prevent the precipitation of Uranium Dioxide (UO₂), which is crucial for maintaining the homogeneity of the molten salt fuel. nih.govnih.gov

The reaction between Zr(IV) and oxide ions can be summarized as follows:

At lower molar ratios of Zr(IV) to O²⁻, ZrO₂ is the primary product. nih.gov

At higher molar ratios, soluble zirconium oxyfluoride complexes, such as Zr₂OF₁₀⁴⁻, can form. nih.gov

Formation of Oxyfluoride Species in High-Temperature Environments

In the high-temperature environment of a molten salt reactor, the formation of oxyfluoride species is a key aspect of the system's chemistry. Zirconium tetrafluoride can readily react with oxides to form soluble Zr(IV) oxyfluoride species. researchgate.net This reactivity is leveraged to control oxide impurities within the molten salt. nih.gov

The formation of these soluble oxyfluorides can increase the solubility of other oxides, such as Chromium(III) Oxide, in the molten salt. nih.gov Research has shown that the addition of ZrF₄ can significantly enhance the solubility of UO₂ in FLiNaK melt, with the dissolved oxide species being UOF₂ and ZrOF₂. nih.gov The formation of insoluble zirconium oxyfluorides has also been noted as a factor in the corrosion behavior of zirconium alloys in fluoride-contaminated high-temperature water. osti.gov A wet-chemical technique for synthesizing zirconium oxyfluoride has also been developed by dissolving zirconium acetate (B1210297) in an excess of trifluoroacetic acid. ornl.gov

Development of Zirconium-Based Intermediates for Nuclear Applications

The unique properties of zirconium make it an essential material in the nuclear industry. zircon-association.orgias.ac.in Zirconium alloys are the standard for fuel cladding in light water reactors due to their low neutron absorption and high corrosion resistance at operating temperatures. zircon-association.orgias.ac.in The development of zirconium metallurgy has been closely tied to the needs of the nuclear power industry. ias.ac.in

For nuclear applications, zirconium must be separated from hafnium, which has a high neutron absorption cross-section. zircon-association.orgias.ac.in This is typically achieved through a liquid-liquid extraction process. zircon-association.org Research and development efforts continue to focus on creating new zirconium alloys with improved performance, such as enhanced resistance to high-temperature transients. researchgate.net

Zirconium-based intermediates also play a role in the electrochemical reprocessing of nuclear fuel in molten salts. The electrodeposition of zirconium from molten fluoride and chloride salts is an area of active research. inl.gov Studies have shown that the reduction of Zr(IV) to zirconium metal can be a one-step or multi-step process depending on the presence of fluoride ions. inl.gov The electrorefining process in molten fluorides has demonstrated the potential for highly selective recovery of zirconium from alloys like Zircaloy-4. scirp.org

Surface Modification and Interface Science

The surface properties of zirconium-based materials are critical for their performance in various applications. Surface modification techniques are employed to enhance properties such as biocompatibility, adhesion, and corrosion resistance.

Chemical Etching of Zirconia Ceramics with Hydrofluoric Acid

Hydrofluoric acid (HF) is a chemical agent used for etching the surface of zirconia (zirconium dioxide) ceramics. upc.edujst.go.jp This process is utilized to increase the surface roughness, which can improve the bonding of zirconia to other materials, a critical aspect in dental applications. upc.edujst.go.jp

The etching process involves the chemical reaction of hydrofluoric acid with the zirconia surface, leading to the removal of material and the creation of a micro-roughened topography. jst.go.jpscribd.comnih.gov The effectiveness of the etching depends on several factors, including the concentration of the hydrofluoric acid, the etching time, and the temperature. jst.go.jpnih.gov Studies have shown that higher concentrations of HF and longer immersion times lead to increased surface irregularities. jst.go.jpnih.gov For instance, a 40% HF solution has been found to produce a fast and uniform etching of zirconia. researchgate.net

The chemical etching of zirconia with HF can also induce a phase transformation on the surface of the material, from a tetragonal to a monoclinic crystal structure. jst.go.jpscribd.comnih.gov It is also important to note that the etching process can result in the formation of fluoride precipitates on the surface, which necessitates a thorough cleaning step after etching. upc.edu

Below is an interactive data table summarizing the effect of different hydrofluoric acid etching conditions on dental zirconia.

| HF Concentration | Temperature (°C) | Immersion Time | Observed Surface Changes |

| 9.5% | 25 | 1, 2, 3, or 24 hours | Increased surface topography changes with longer immersion. |

| 9.5% | 80 | 1, 3, 5, or 30 minutes | Increased surface irregularities with longer immersion and higher temperature. |

| 48% | 25 | 30 or 60 minutes | Significant changes in surface topography. |

This data is based on findings from studies on the chemical etching of dental zirconia with hydrofluoric acid. jst.go.jpnih.gov

Surface Topography and Chemical Changes Induced by Hydrogen Fluoride Treatment

Treatment of zirconium-based materials with hydrogen fluoride (HF) induces significant alterations to the material's surface topography and chemical composition. These changes are a direct result of the chemical interaction between the acid and the zirconium oxide surface layer. Research has shown that controlled etching with HF can create a more uniform and dense porous topography compared to other surface treatments like sandblasting or etching with other acids such as hydrochloric acid (HCl). frontiersin.orgresearchgate.net

The etching process involves the dissolution of both zirconium oxide and any stabilizing oxides present, such as yttrium oxide. frontiersin.orgresearchgate.net This corrosive action results in a measurable increase in surface roughness. For instance, studies involving hot etching of zirconia with HF have demonstrated the achievement of high roughness values, in the range of 78.17 ± 4.94 nm. frontiersin.orgresearchgate.net The extent of these topographical changes is dependent on several factors, including the concentration of the HF solution, the duration of the treatment, and the temperature at which it is performed. yehhsinchi.comresearchgate.net Higher concentrations and longer immersion times generally lead to more pronounced surface etching and the formation of pits and cavities. researchgate.netnih.gov

From a chemical standpoint, the treatment leads to the formation of various reaction products on the surface, including fluoride, oxide, and hydroxide complexes. frontiersin.orgresearchgate.net Analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) have confirmed substantial changes in the elemental composition of the surface. These analyses reveal a significant increase in the concentration of fluorine and any stabilizing elements (like yttrium), coupled with a decrease in the concentration of zirconium and oxygen. upc.edu It has also been noted that fluoride precipitates can adhere to the surface post-treatment, which may necessitate a subsequent cleaning step. researchgate.netupc.edu

The table below summarizes the effect of different HF concentrations and etching times on the surface roughness of zirconia, as reported in scientific literature.

| Treatment Group | HF Concentration | Etching Time (minutes) | Mean Surface Roughness (Ra) | Statistical Significance vs. Baseline |

| Baseline | N/A | 0 | - | N/A |

| Group 1 | 9.5% | 15 | Higher than baseline | Statistically significant (P < .038) |

| Group 2 | 40% | 5 | Higher than baseline | Statistically significant (P < .001) |

| Group 3 | 40% | 15 | Higher than baseline | Statistically significant (P < .001) |

This table is a representation of findings where specific data was provided; absolute roughness values can vary based on initial surface conditions and measurement techniques. yehhsinchi.com

Interactions at the Zirconium/Oxide/Fluoride Interface

The interaction at the interface between the bulk zirconium, its native or applied oxide layer, and the fluoride species from the hydrogen fluoride treatment is a complex electrochemical process. HF is recognized for being more permeable and corrosive to zirconia than other acids, which allows for a more effective and uniform dissolution of the oxide layer. frontiersin.orgresearchgate.net

The fundamental reaction mechanism involves the dissolution of the zirconium oxide (ZrO₂) lattice. researchgate.net This process is understood to involve an exchange reaction where surface hydroxyl (-OH) groups on the zirconium oxide are replaced by fluoride ions (F⁻) from the HF solution. researchgate.net This leads to the formation of zirconium oxyfluoride species on the surface. researchgate.net The presence of a positive surface charge on hydrous zirconium oxide can also lead to electrostatic interactions with the negatively charged fluoride ions, further facilitating the reaction. researchgate.net

In environments with molten fluoride salts, the interaction mechanism has been studied in more detail. In these conditions, the dissolution of zirconium dioxide has been shown to proceed with the formation of compounds such as potassium hexafluorozirconate (K₂ZrF₆) and aluminum oxide (Al₂O₃), depending on the composition of the melt. urfu.ru The rate of this dissolution is influenced by factors like temperature and the specific cations present in the fluoride melt. urfu.ruresearchgate.net

The modified interface resulting from HF treatment has significant implications for the material's application. The created micro-morphology, characterized by dense pores and increased roughness, provides an excellent surface for mechanical interlocking with other materials. frontiersin.org For example, in dental applications, this enhanced surface topography leads to a stronger and more durable bond between zirconia restorations and resin cements, with examinations of the interface showing close contact and an absence of significant cracks. frontiersin.org

The following table details the products and characteristics of the interaction at the zirconium/oxide/fluoride interface.

| Interacting Species | Key Interaction/Reaction | Resulting Surface Species/Compounds | Interface Characteristics |

| Zirconium Oxide (ZrO₂) & Hydrogen Fluoride (HF) | Dissolution of the oxide layer | Fluoride, oxide, and hydroxide complexes | Increased porosity and roughness |

| Surface Hydroxyl Groups & Fluoride Ions | Ion exchange | Zirconium oxyfluoride species (e.g., ZrO₂F₅) | Chemically activated surface |

| Zirconium Dioxide & Molten Fluoride Salts | Dissolution in melt | Potassium hexafluorozirconate (K₂ZrF₆) | Formation of new crystalline phases |

Future Directions and Emerging Research Frontiers

Exploration of Novel Oxozirconium-Hydrogen Fluoride (B91410) Stoichiometries and Polymorphs

A significant area of future research will involve the systematic exploration of novel stoichiometries and polymorphs of oxozirconium-hydrogen fluoride. While the 1/2 stoichiometry is known, other ratios of oxozirconium (B3365124) to hydrogen fluoride could yield materials with entirely new and potentially enhanced properties. Researchers are looking to move beyond traditional synthetic routes to discover new phases. For instance, wet-chemical techniques have been shown to be effective in synthesizing zirconium oxyfluoride precursors, which could be adapted to target new stoichiometries. ornl.gov